N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide is a complex organic compound with a molecular formula of C21H17Br2N3O3 . This compound is characterized by the presence of bromine atoms, a methoxy group, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-[(4-bromobenzyl)oxy]benzaldehyde.
Condensation reaction: This intermediate undergoes a condensation reaction with pyridine-2-carbohydrazide under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide can be compared with similar compounds such as:
2-[(4-bromobenzyl)oxy]benzaldehyde: An intermediate in its synthesis.
N’-[(E)-{3-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylene]-2-[(4-methylphenyl)amino]acetohydrazide: A structurally similar compound with different substituents.
The uniqueness of N’-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17Br2N3O3 |
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Molecular Weight |
519.2 g/mol |
IUPAC Name |
N-[(E)-[2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H17Br2N3O3/c1-28-19-10-15(12-25-26-21(27)18-4-2-3-9-24-18)17(23)11-20(19)29-13-14-5-7-16(22)8-6-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
JRRRPEWGJSLVPL-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)Br)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)Br)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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